Barium naphthenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium Naphthenate is a Barium source that is soluble in organic solvents as an organometallic compound . It’s a type of metal naphthenate, which are emulsion stabilizers and equipment foulers .

Synthesis Analysis

The formation of metal naphthenates occurs when naphthenic acids present in crude oil react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production .Molecular Structure Analysis

Metal naphthenates are comprised of several cyclopentyl and cyclohexyl carboxylic acids with molecular weights of 120 to well over 700 atomic mass units . Significant quantities of lower molecular weight naphthenic acids including acyclic, mono- and bicyclic and alkylbenzoic structures have been identified in field deposits of calcium naphthenate .Chemical Reactions Analysis

Barium Naphthenate formation is directed by several factors which can be physical parameters related to process conditions such as pressure, temperature, shear, water cut and electrostatic field or chemical parameters, which are related to the chemistry of the reservoir fluids, such as naphthenic acid composition of oil, pH, bicarbonate content .Physical And Chemical Properties Analysis

Barium Naphthenate is a Barium source that is soluble in organic solvents . The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to performance and integrity of these processes and facilities .Wissenschaftliche Forschungsanwendungen

Catalytic Neutralization in Crude Oil : Barium is used in catalytic neutralization to remove acidic components like naphthenic acids from crude oil, which is a significant concern in the petroleum industry. Alkaline earth metal oxide catalysts, including barium, enhance this reaction, leading to a reduction in total acid number (TAN) in crude oil, which signifies the removal of naphthenic acids (Shohaimi et al., 2014).

Preparation of Thin Films : Barium naphthenate is used in the preparation of thin films, such as barium titanate (BaTiO3) films on substrates. These films, created using metal naphthenate solution, have applications in electronics and materials science due to their specific crystallinity and alignment (Kim & Kwon, 1999).

Facilitating Chemical Transitions : In the study of organic compounds, barium (II) has been observed to promote triplet←singlet transitions, which are usually spin forbidden. This effect can be significant in spectroscopic studies and in understanding the behavior of organic compounds under the influence of heavy atoms (de Amorim et al., 1977).

Screening of Carboxylic Acids in Waters : Barium adducts, followed by collision-induced dissociation, have been used for the rapid screening of carboxylic acids in complex aqueous samples like wastewater. This methodology is crucial in environmental monitoring and analysis (Duncan et al., 2016).

Synthesis of Compound Esters : Barium and zinc salts of petroleum naphthenic acids have been used in the synthesis of compound esters, which have applications as plasticizers and antioxidants for fuels. This demonstrates the versatility of barium naphthenate in industrial applications (Baghirli et al., 2020).

Removal of Organic Compounds from Water : Barium plays a role in the removal of naphthenic acids and other organic compounds from water, particularly in the context of oil sands process-affected water. This is crucial for environmental remediation and water treatment (Pourrezaei et al., 2011).

Facilitation in Chemical Synthesis : Barium phosphate nano-powders have been used to facilitate the synthesis of certain organic compounds, indicating the role of barium compounds in promoting chemical reactions (Taghrir et al., 2016).

Metal Naphthenate Synthesis : Research on the synthesis of various metal naphthenates, including barium naphthenate, shows the importance of these compounds in industrial applications. The synthesis techniques are significant for producing high-quality metal naphthenates efficiently (Liu, 2008).

Ionophores in Potentiometric Sensors : Organophosphorus compounds containing barium have been used as ionophores in membrane sensors for detecting barium ions. This application is critical in analytical chemistry for ion detection (Saleh, 2000).

Wirkmechanismus

Safety and Hazards

Barium is toxic if swallowed, harmful if inhaled . For a 15-minute exposure, the concentration of barium should not exceed 1.5 mg m-3 . Awareness of environmental intake, distribution, and aggravation of barium in the human organism and its potentially toxic effects is essential because several communities are exposed to high barium levels resulting in an elevated risk for public health from barium contamination .

Zukünftige Richtungen

The best operational option is inhibition. The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities. Current industry focus is on the development of effective surface active agents for inhibition of naphthenates .

Eigenschaften

IUPAC Name |

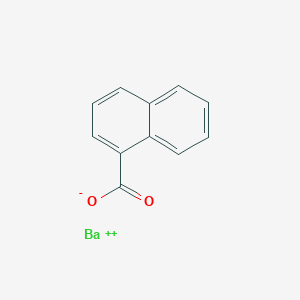

barium(2+);naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2.Ba/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFANMKNQTJCCAV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BaO2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium(2+);naphthalene-1-carboxylate | |

CAS RN |

68514-62-5 |

Source

|

| Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)